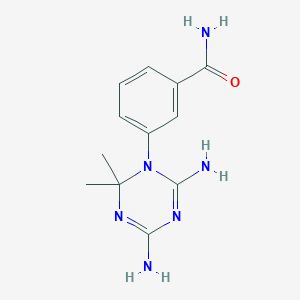

3-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)benzamide

Description

Properties

CAS No. |

70579-33-8 |

|---|---|

Molecular Formula |

C12H16N6O |

Molecular Weight |

260.30 g/mol |

IUPAC Name |

3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)benzamide |

InChI |

InChI=1S/C12H16N6O/c1-12(2)17-10(14)16-11(15)18(12)8-5-3-4-7(6-8)9(13)19/h3-6H,1-2H3,(H2,13,19)(H4,14,15,16,17) |

InChI Key |

JLCDXYUIYXCSEW-UHFFFAOYSA-N |

Canonical SMILES |

CC1(N=C(N=C(N1C2=CC=CC(=C2)C(=O)N)N)N)C |

Origin of Product |

United States |

Preparation Methods

Two-Step One-Pot Reaction Using Melamine and Benzamide Derivatives

Step 1: Melamine is reacted with a chlorinated benzamide derivative (e.g., N-tert-butyl-4-chlorobenzamide) in the presence of a catalyst, base, and organic solvent at 90–110 °C. The reaction mixture is stirred for 3–4 hours during the addition of the chlorobenzamide, followed by 16–18 hours of incubation at the same temperature. This step yields an intermediate of the form N-tert-butyl-4-(4,6-diamino-1,3,5-triazine)amino-2-yl)benzamide.

Step 2: Without isolating the intermediate, isooctyl 4-chlorobenzoate and additional base are added, and the temperature is raised to 120–140 °C for 24–28 hours. After cooling, the reaction mixture is washed with water and the organic solvent is evaporated to obtain the crude product. Recrystallization from an ethanol-water mixture yields the pure target compound.

| Reagents | Molar Ratio |

|---|---|

| Melamine | 1 |

| N-tert-butyl-4-chlorobenzamide | 1.01 – 1.05 |

| Base (e.g., NaOH) | 1.10 – 1.30 |

| Catalyst | 0.02 – 0.05 |

| Organic Solvent (e.g., xylene) | 8 – 15 (volume ratio) |

Yield and Purity: The overall yield exceeds 88%, and the purity is greater than 99% as confirmed by liquid chromatography and nuclear magnetic resonance (NMR) spectroscopy.

| Technique | Data (Selected) |

|---|---|

| 1H NMR | δ 9.85 (s, 2H), 9.70 (s, 1H), 8.05–7.62 (m, 12H), 7.08 (t, J=8.1 Hz, 1H), others as detailed |

| 13C NMR | δ 165.8, 165.5, 163.4, 144.2, 141.8, 129.8, 129.5, 127.9, 123.1, 119.5, 119.2, 66.3, etc. |

This method is advantageous due to its simplicity, low cost, mild reaction conditions, minimal side reactions, and suitability for industrial scale-up.

Synthesis via Reaction of 4,6-Diamino-2,2-dimethyl-1,3,5-triazine with Benzamide Derivatives

The direct reaction of 4,6-diamino-2,2-dimethyl-1,3,5-triazine with benzamide or its derivatives under controlled conditions can yield the target compound. The hydrochloride salt form is often prepared by dissolving the parent compound in hydrochloric acid followed by crystallization to enhance solubility and stability.

This approach is commonly used for related compounds such as 3-(4,6-diamino-2,2-dimethyl-2H-triazin-1-yl)-benzoic acid hydrochloride, which shares structural similarity.

| Aspect | Two-Step One-Pot Reaction (Method 1) | Direct Coupling with Benzamide (Method 2) |

|---|---|---|

| Starting Materials | Melamine, chlorobenzamide derivatives | 4,6-Diamino-2,2-dimethyl-1,3,5-triazine, benzamide |

| Reaction Conditions | 90–140 °C, 16–28 h, base and catalyst present | Mild to moderate heating, acidic medium for salt formation |

| Purification | Recrystallization from ethanol-water mixture | Crystallization from hydrochloric acid solution |

| Yield | >88% overall | Variable, dependent on reaction specifics |

| Product Purity | >99% (confirmed by HPLC and NMR) | High, dependent on crystallization quality |

| Industrial Scalability | High, due to simple operation and inexpensive raw materials | Moderate, depending on availability of starting materials |

| Advantages | Low cost, mild conditions, minimal side products | Enhanced solubility in hydrochloride salt form |

The two-step one-pot method using melamine and chlorobenzamide derivatives is well-documented for producing high-purity triazine benzamide compounds with industrial feasibility.

The presence of amino groups on the triazine ring and the benzamide moiety requires careful control of reaction parameters to minimize side reactions such as formation of diamino- or triamino-substituted impurities.

Characterization by 1H and 13C NMR, as well as liquid chromatography, is essential to confirm the structure and purity of the synthesized compound.

The hydrochloride salt form of related compounds improves aqueous solubility, which is beneficial for biological and biochemical applications.

| Parameter | Value/Condition |

|---|---|

| Reaction Temperature | 90–110 °C (Step 1), 120–140 °C (Step 2) |

| Reaction Time | 16–18 h (Step 1), 24–28 h (Step 2) |

| Molar Ratios | Melamine:Chlorobenzamide:Base:Catalyst:Solvent = 1:1.01-1.05:1.10-1.30:0.02-0.05:8-15 |

| Solvent | Organic solvents such as xylene |

| Purification Method | Recrystallization from ethanol-water mixture |

| Yield | >88% overall |

| Purity | >99% (HPLC, NMR confirmed) |

Chemical Reactions Analysis

Types of Reactions

3-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

Substitution: The amino groups on the triazine ring can undergo substitution reactions with electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at controlled temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions are conducted in the presence of a base to facilitate nucleophilic substitution.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted triazine compounds, each with distinct chemical and physical properties.

Scientific Research Applications

3-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)benzamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.

Medicine: Explored for its therapeutic potential in the treatment of various diseases, including cancer and infectious diseases.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs in terms of structural features , physicochemical properties , synthesis , and applications .

Structural and Functional Group Variations

Physicochemical Properties

- Solubility : The sulfonamide derivatives (CAS 87739-52-4, 90-08-4) exhibit higher water solubility due to their acidic sulfonamide groups, whereas the ethyl ester (4514-44-7) is more lipophilic . The target benzamide compound likely has moderate solubility, influenced by the balance between polar triazine and hydrophobic benzamide.

- Reactivity: The diamino-triazine core in the target compound provides nucleophilic sites for further functionalization (e.g., alkylation, acylation), contrasting with morpholino- or phenoxy-substituted triazines (e.g., compound 22 in ), which are less reactive due to electron-withdrawing groups .

Research Findings and Trends

- Pharmaceutical Potential: The diamino-triazine-benzamide scaffold is being explored for kinase inhibition, leveraging the triazine’s ability to interact with ATP-binding pockets .

- Agrochemical Utility : Ethyl ester derivatives demonstrate efficacy in herbicidal formulations, attributed to their stability and lipophilicity .

- Synthetic Flexibility : The triazine core allows modular derivatization, as shown in , where varying amines and ketones yield diverse bioactive analogs .

Data Table: Comparative Overview

| Parameter | Target Compound | Ethyl Ester (4514-44-7) | Sulfonamide HCl (87739-52-4) |

|---|---|---|---|

| Molecular Weight | 261.28 | 303.34 | 447.92 (with HCl) |

| Key Functional Groups | Benzamide | Ethyl ester | Sulfonamide + phenoxymethyl |

| Solubility | Moderate | High (organic) | High (aqueous) |

| Primary Use | Pharmaceuticals | Agrochemicals | Pharmaceuticals |

| Synthesis Complexity | Moderate | Low | High |

Biological Activity

3-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)benzamide is a compound that has garnered attention for its potential biological activities. This compound features a triazine moiety which is known to enhance various biological interactions, making it a candidate for applications in agrochemicals and pharmaceuticals.

Chemical Structure and Properties

The chemical formula of this compound is , with a molecular weight of 260.30 g/mol. The structure includes a benzamide linked to a triazine ring, characterized by the following features:

- Triazine Ring : Contributes to biological activity through specific interactions with enzymes and receptors.

- Amino Groups : The presence of amino groups enhances nucleophilic reactivity and potential binding sites for biological targets.

Antiparasitic and Antifungal Properties

Research indicates that compounds containing triazine structures often exhibit significant antiparasitic and antifungal properties. The mechanism of action is believed to involve interference with the metabolic processes of pathogens:

- Antiparasitic Activity : Preliminary studies suggest that this compound can inhibit the growth of certain parasites by disrupting their cellular functions.

- Antifungal Activity : Similar mechanisms may apply against fungal pathogens; however, specific studies are needed to quantify these effects.

Insecticidal and Herbicidal Applications

The compound may also have potential applications as an insecticide or herbicide , leveraging its ability to disrupt biological processes in target organisms. This aspect is particularly relevant in agricultural settings where pest control is crucial.

The biological activity of this compound may be attributed to its interaction with specific enzymes or receptors involved in metabolic pathways. The following points summarize potential mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes necessary for the survival or reproduction of pathogens.

- Receptor Interaction : It could bind to receptors on the surface of cells, altering signaling pathways critical for cellular function.

Case Studies

Several studies have explored the biological activities of similar compounds with triazine structures. For example:

- Antiviral Activity : A study on benzamide derivatives indicated that some could significantly reduce cytoplasmic HBV DNA levels by interacting with viral proteins .

- Cancer Research : Benzamide derivatives have shown promise in inhibiting growth in various cancer cell lines through mechanisms involving metabolic pathway disruption .

Comparative Analysis

The following table highlights the structural similarities and biological activities of compounds related to this compound:

| Compound Name | Structure | Unique Features | Biological Activity |

|---|---|---|---|

| 2-chloro-6-fluoropyridine | Structure | Contains a pyridine ring | Antimicrobial |

| 2-(2,4-dichlorophenoxy)-N,N-diethylpropanamide | Structure | Exhibits herbicidal activity | Herbicide |

| N-benzyl-N,N-diethylpropanamide | Structure | Lacks the triazine moiety | Various applications |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.